tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate
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Overview
Description
Tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate is a useful research compound. Its molecular formula is C17H31BrO6 and its molecular weight is 411.33. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact and Remediation
- Synthetic Phenolic Antioxidants Environmental Fate: A study by Liu and Mabury (2020) reviewed the environmental occurrence, fate, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), which include compounds structurally related to tert-butylated phenols. They suggest future research should focus on understanding the environmental behaviors of novel SPAs and developing compounds with lower toxicity and environmental impact (Liu & Mabury, 2020).
Pollutant Degradation and Analysis
- Microbial Degradation of Fuel Oxygenates: Schmidt et al. (2004) discussed the degradation of methyl tert-butyl ether (MTBE) and its key intermediate, tert-butyl alcohol (TBA), under various redox conditions. This review emphasizes the importance of understanding microbial degradation pathways and the potential for bioremediation of pollutants related to tert-butyl compounds (Schmidt et al., 2004).
Advanced Oxidation Processes for Environmental Cleanup
- Cold Plasma Reactor Decomposition of MTBE: Hsieh et al. (2011) demonstrated the feasibility of using a radio frequency (RF) plasma reactor for decomposing and converting MTBE, suggesting an innovative approach to pollutant degradation that could be applicable to structurally related compounds (Hsieh et al., 2011).
Membrane Technologies for Separation Processes
- Pervaporation for Separation of Fuel Additives: Pulyalina et al. (2020) provided a comprehensive review of the application of polymer membranes for the separation of methanol/MTBE mixtures via pervaporation, highlighting the efficiency of various polymer membranes in separation processes. This method could offer insights into the purification or separation of related compounds (Pulyalina et al., 2020).
Toxicological and Health Impact Studies
- Health Assessment of Polybrominated Compounds: Mennear and Lee (1994) reviewed the health assessment of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which share some structural similarity with brominated tert-butyl compounds. They discuss the biological effects, including toxicity and potential carcinogenicity, of these compounds, providing a basis for evaluating the health impacts of related brominated substances (Mennear & Lee, 1994).
Mechanism of Action
Target of Action
tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate, also known as the Hycron linker , is primarily used in the field of proteomics research . Its primary targets are peptides and glycopeptides .
Mode of Action
The compound acts as an allylic anchor for the high-efficiency solid-phase synthesis of protected peptides and glycopeptides . It interacts with its targets by forming covalent bonds, thereby facilitating the synthesis process .
Result of Action
The primary result of the action of this compound is the efficient synthesis of protected peptides and glycopeptides
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[(E)-4-bromobut-2-enoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31BrO6/c1-17(2,3)24-16(19)6-9-21-11-13-23-15-14-22-12-10-20-8-5-4-7-18/h4-5H,6-15H2,1-3H3/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDCGWNGIROULA-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCC=CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOC/C=C/CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31BrO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.